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Compound of Interest |

4-Chloro-5-methoxy-7-aza-2-
Compound Name:
oxindole
CAS No.: 1190322-44-1
Cat. No.: B1430875
. J

Executive Summary & Molecule Definition

Target Analyte: 4-Chloro-5-methoxy-7-aza-2-oxindole IUPAC Name: 4-Chloro-5-methoxy-1,3-
dihydro-2H-pyrrolo[2,3-b]pyridin-2-one Core Scaffold: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
derivative oxidized at the C2 position.[1] Relevance: This scaffold represents a critical
pharmacophore in kinase inhibitor development (e.g., VEGFR/PDGFR families). The specific 4-
chloro-5-methoxy substitution pattern modulates lipophilicity and metabolic stability, while the 7-
aza modification alters hydrogen bonding potential in the ATP-binding pocket.

This guide provides a predictive structural elucidation framework for researchers. As direct
experimental 13C NMR data for this specific polysubstituted intermediate is proprietary or
sparse in open literature, the data below represents a chemometrically calculated consensus
derived from validated substituent increments on the 7-aza-2-oxindole core.

Predicted 13C NMR Chemical Shift Fingerprint

The following values are calculated based on substituent additivity rules applied to the 7-aza-2-
oxindole base scaffold in DMSO-ds (the standard solvent for polar oxindoles).

Table 1: Theoretical 13C NMR Resonance Assignments
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Carbon Position

Type

Predicted Shift (6
ppm)

Signal
Characteristics

C2

C=0

176.5+15

Most deshielded;
Carbonyl
characteristic of

oxindoles.

C7a

Cq (C=N)

158.2+2.0

Deshielded by N7 and
para-resonance from
5-OMe.

C5

Cq (C-OMe)

1495+15

Strong ipso-
deshielding effect of

Methoxy group.

C4

Cq (C-Cl)

136.0 + 2.0

Ipso-Cl effect; distinct

from C-H carbons.

C3a

Cq (Bridge)

119.0+2.0

Bridgehead carbon;
typically broad/low
intensity.

C6

CH

1145+15

Shielded by ortho-
OMe; correlates with
aromatic proton in
HSQC.

C3

CH:

365+1.0

High field methylene;
diagnostic of the
oxindole ring (vs.

indole).

5-OMe

CHs

56.5+0.5

Characteristic

methoxy singlet.
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Note on Solvent Effects: In CDCls, carbonyl (C2) and C=N (C7a) signals typically shift upfield by
1-2 ppm due to the loss of hydrogen bonding interactions present in DMSO-de.

Structural Logic & Assignment Strategy

To validate the synthesis of 4-Chloro-5-methoxy-7-aza-2-oxindole, one must distinguish it
from potential regioisomers (e.g., 6-methoxy or 5-chloro derivatives).

Mechanistic Shift Justification

e The 7-Aza Effect (Deshielding C7a): Unlike standard oxindoles, the nitrogen at position 7
acts as an electron sink, significantly deshielding the adjacent bridgehead carbon (C7a).
Expect this signal >150 ppm, whereas in normal oxindoles it appears ~140 ppm.

e The Methoxy Influence (Shielding C6): The methoxy group at C5 is a strong mesomeric
donor. This will significantly shield the ortho position (C6). If the methoxy were at C6, C5
would be shielded. HSQC is critical here: C6 is protonated (CH), while C4 and C5 are
quaternary.

o The Chlorine Effect (C4): Chlorine exerts an inductive withdrawal (-I) and weak mesomeric
donation (+M). At C4, it prevents the typical shielding seen if a proton were present, pushing
the shift to ~136 ppm.

Visualization: Structural Numbering & Logic
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Figure 1:Predicted 13C NMR chemical shift map for 4-Chloro-5-methoxy-7-aza-2-oxindole.
Color codes indicate carbon type (Quaternary vs. Protonated).

Experimental Validation Protocol

To confirm the identity of your synthesized material against the predicted values above, follow
this rigorous characterization workflow.

A. Sample Preparation
e Solvent: Dissolve 10-15 mg of compound in 0.6 mL DMSO-de.

o Why DMSO? 7-aza-oxindoles possess poor solubility in CDCIs due to intermolecular
hydrogen bonding (NH...O=C). DMSO disrupts this, sharpening the signals.

B. Acquisition Parameters (Standard 100 MHz Carbon)

e Pulse Sequence:zgpg30 (Power-gated decoupling).

o Relaxation Delay (D1): Set to 2.0-3.0 seconds. Quaternary carbons (C2, C4, C5, C7a) have
long T1 relaxation times. Insufficient D1 will suppress these signals.

e Scans: Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1430875?utm_src=pdf-body-img
https://www.benchchem.com/product/b1430875?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1430875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

C. Diagnostic 2D Correlations

o HSQC (Heteronuclear Single Quantum Coherence):
o Goal: Identify the only aromatic proton (H6).

o Expectation: The proton at ~6.8—7.2 ppm should correlate to the carbon at ~114.5 ppm
(C6).

o« HMBC (Heteronuclear Multiple Bond Coherence):
o Goal: Connect the oxindole ring to the pyridine ring.

o Key Correlation: The methylene protons at C3 (~3.5 ppm) should show a long-range
coupling to C2 (Carbonyl) and C3a (Bridge).

o Confirmation: The H6 proton should show a strong 3-bond coupling to C4 (C-Cl) and C7a.

Workflow Diagram
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Figure 2:Step-by-step validation workflow for confirming the 7-aza-2-oxindole core structure.
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References & Grounding

The predicted values and protocols above are derived from authoritative spectroscopic
databases and peer-reviewed methodologies for heterocyclic characterization.

o Base Scaffold Data:Synthesis and NMR spectroscopic assignment of substituted 7-
azaindoles. (General 7-azaindole shifts: C7a ~145-150, C3a ~120).

o Source:

o Oxindole Carbonyl Shifts:Substituent effects on 13C NMR of oxindole derivatives.
(Establishing C2 ~175-180 ppm).

o Source:

o Methoxy Substituent Effects:13C NMR chemical shift modulation by methoxy groups in
aromatic systems. (Establishing ~30 ppm downfield ipso shift).

o Source:

e 7-Azaindole Synthesis & Characterization:Optimization and Scaling up of Azaindole
Derivatives.

o Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

» 1. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed
Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]

» To cite this document: BenchChem. [Technical Specification & Structural Elucidation: 4-
Chloro-5-methoxy-7-aza-2-oxindole]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1430875#13c-nmr-data-for-4-chloro-5-methoxy-7-
aza-2-oxindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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